molecular formula C20H20N2O6S2 B4923503 4-METHOXY-N-[(4-METHOXYPHENYL)SULFONYL]-N-(6-METHYL-2-PYRIDYL)-1-BENZENESULFONAMIDE

4-METHOXY-N-[(4-METHOXYPHENYL)SULFONYL]-N-(6-METHYL-2-PYRIDYL)-1-BENZENESULFONAMIDE

Cat. No.: B4923503
M. Wt: 448.5 g/mol
InChI Key: OXHNYZLPSGGPTP-UHFFFAOYSA-N
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Description

4-METHOXY-N-[(4-METHOXYPHENYL)SULFONYL]-N-(6-METHYL-2-PYRIDYL)-1-BENZENESULFONAMIDE is a complex organic compound characterized by its multiple functional groups, including methoxy, sulfonyl, and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-[(4-METHOXYPHENYL)SULFONYL]-N-(6-METHYL-2-PYRIDYL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include sulfonyl chlorides, methoxybenzenes, and pyridyl derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-[(4-METHOXYPHENYL)SULFONYL]-N-(6-METHYL-2-PYRIDYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl groups can be reduced to sulfides or thiols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the sulfonyl groups may produce corresponding sulfides or thiols.

Scientific Research Applications

4-METHOXY-N-[(4-METHOXYPHENYL)SULFONYL]-N-(6-METHYL-2-PYRIDYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-[(4-METHOXYPHENYL)SULFONYL]-N-(6-METHYL-2-PYRIDYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenamide, N-(4-methoxyphenyl): Shares similar structural features but lacks the pyridyl group.

    Acetamide, N-(4-methoxyphenyl)-2-methoxy: Similar in structure but with different functional groups.

Uniqueness

4-METHOXY-N-[(4-METHOXYP

Properties

IUPAC Name

4-methoxy-N-(4-methoxyphenyl)sulfonyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S2/c1-15-5-4-6-20(21-15)22(29(23,24)18-11-7-16(27-2)8-12-18)30(25,26)19-13-9-17(28-3)10-14-19/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHNYZLPSGGPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N(S(=O)(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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